过一硫酸氢钾

描述

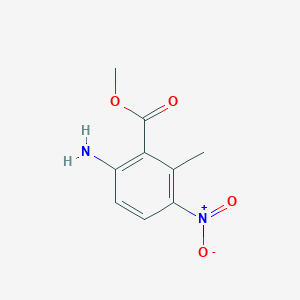

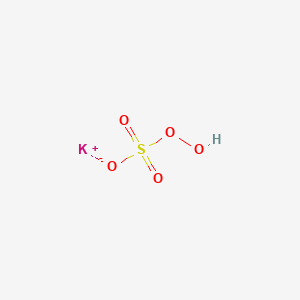

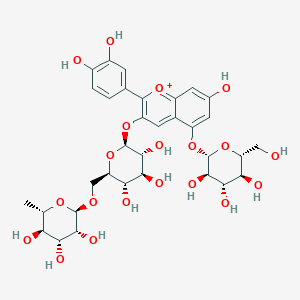

Monopotassium peroxymonosulfate, also known as the potassium salt of peroxymonosulfuric acid, is widely used as an oxidizing agent . It is usually available as the triple salt 2KHSO5·KHSO4·K2SO4, known as Oxone .

Synthesis Analysis

Peroxymonosulfate can be activated using a highly efficient and stable ZnFe2O4 catalyst for tetracycline degradation . A ZnFe2O4 catalyst was prepared by doping zinc into iron-based materials, which increased the redox cycle, while PMS was active and facilitated the production of free radicals .Molecular Structure Analysis

The molecular formula of Monopotassium peroxymonosulfate is HKO5S . The molecular weight is 152.17 g/mol . The InChIKey is OKBMCNHOEMXPTM-UHFFFAOYSA-M .Chemical Reactions Analysis

Peroxymonosulfate undergoes a chain reaction in water, continuously generating new ecological oxygen and oxidation of free hydroxyl groups . This can change the permeability of cell membranes and rupture them, achieving the purpose of killing bacteria, fungi, protozoa, and viruses .Physical And Chemical Properties Analysis

Monopotassium peroxymonosulfate has a molecular weight of 152.17 g/mol . It has one hydrogen bond donor and five hydrogen bond acceptors . Its exact mass is 151.91817579 g/mol .科学研究应用

Water Treatment and Environmental Remediation

Specific Scientific Field

Environmental Chemistry and Water Treatment

Summary

Monopotassium peroxymonosulfate (PMS) is a powerful oxidant that can effectively degrade organic pollutants in water. Researchers have explored its application in treating wastewater containing antibiotics, pharmaceuticals, and other contaminants. PMS activates in the presence of various catalysts, leading to the generation of reactive oxygen species (ROS) such as sulfate radicals (SO·−4), hydroxyl radicals (OH), superoxide radicals (O·−2), and singlet oxygen (1 O 2). These ROS play a crucial role in breaking down organic compounds.

Experimental Procedures

Results and Outcomes

- Practical Application Potential : The catalytic system shows promise for treating antibiotic-containing wastewater .

Groundwater Remediation

Specific Scientific Field

Environmental Engineering and Groundwater Remediation

Summary

Researchers have explored the use of PMS in groundwater remediation. A novel self-catalytic oxidation system involving PMS and permanganate (KMnO4) has been developed. Amorphous MnO2, derived from in situ reduction of KMnO4, directly adsorbs HSO5−, a co-substrate for PMS activation. This system efficiently mineralizes sulfamethoxazole (SMX) in groundwater.

Experimental Procedures

Results and Outcomes

Advanced Oxidation Processes (AOPs)

Specific Scientific Field

Chemical Engineering and Environmental Science

Summary

PMS is a key component in advanced oxidation processes (AOPs). AOPs utilize ROS generated by PMS activation to degrade organic pollutants. Among these ROS, non-selective hydroxyl radicals (·OH) play a crucial role in pollutant removal across a wide pH range.

Experimental Procedures

Results and Outcomes

安全和危害

未来方向

属性

IUPAC Name |

potassium;hydroxy sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/K.H2O5S/c;1-5-6(2,3)4/h;1H,(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKBMCNHOEMXPTM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OOS(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HKO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1034840 | |

| Record name | Potassium peroxymonosulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Monopotassium peroxymonosulfate | |

CAS RN |

10058-23-8 | |

| Record name | Potassium peroxymonosulfuric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010058238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Peroxymonosulfuric acid, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium peroxymonosulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium hydrogenperoxomonosulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.158 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOPOTASSIUM PEROXYMONOSULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/040ZB27861 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[4-(Methylthio)phenyl]-1H-tetrazole](/img/structure/B160945.png)

![1-(6-Aminobenzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B160953.png)